6-(4-Fluorophenyl)-4-oxohex-5-enoic acid
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Overview
Description
6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis and Decarboxylation: The intermediate compound is then subjected to hydrolysis and decarboxylation to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Fluorophenyl)-4-oxohex-5-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorobenzaldehyde
- 4-Fluorophenylpropanoic acid
Comparison: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a hexenoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121365-29-5 |
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Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C12H11FO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
GOWSFZCBDAHSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CCC(=O)O)F |
Origin of Product |
United States |
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